STING agonist-3

Descripción general

Descripción

Sting agonist-3 (STING-3) is a synthetic compound that has been developed to modulate the activity of the STING (Stimulator of Interferon Genes) pathway. STING-3 is a member of a family of compounds known as STING agonists, which are designed to activate this pathway and induce the production of type I interferons. This type of interferon is known to play a key role in the body's immune response to viral and bacterial infections. STING-3 has been found to be effective in both in vivo and in vitro studies and has been used in a variety of research applications.

Aplicaciones Científicas De Investigación

Cancer Immunotherapy Enhancement

STING agonists have garnered significant attention in cancer immunotherapy. STING (Stimulator of Interferon Genes) is a pattern recognition receptor that plays a crucial role in the cancer-immunity cycle. Unfortunately, clinical trials with STING agonists have faced challenges. However, recent innovations, such as the development of a genetically engineered “universal” STING agonist (uniSTING), show promise. UniSTING shifts the immune response toward IRF3 signaling (which regulates type-I interferons) and away from NF-κB (associated with inflammatory responses) .

Boosting Antitumor Immunity

The cyclic GMP-AMP synthase (cGAS)-STING pathway is involved in both innate responses to infection and tumor immunity. Novel systemic STING agonists have been developed, demonstrating safe and effective enhancement of antitumor immunity in mouse cancer models .

Systemic Efficacy Beyond Intratumoral Injection

Traditionally, most STING agonists were tested using intratumoral injection, limiting their systemic efficacy. However, researchers are exploring systemically administered non-nucleotide STING agonists to overcome this limitation .

Application in Antibody Drug Conjugates (ADCs)

Researchers have discovered and optimized a STING agonist platform for use in antibody drug conjugates. This innovative approach combines the power of STING activation with targeted delivery via ADCs .

Combination Therapies and Immune Regulatory Targets

STING agonists are being investigated as part of combination therapies. A deeper understanding of STING pathway regulation has led to the identification of additional immune regulatory targets .

Mecanismo De Acción

Target of Action

The primary target of the STING agonist-3 is the Stimulator of Interferon Genes (STING) . STING is a transmembrane protein that plays a critical role in innate immunity against a wide variety of infections . It has been implicated as a master regulator of the cancer-immunity cycle .

Mode of Action

STING agonist-3 interacts with its target, STING, by inducing a conformational change in the STING protein, making it more accessible to other signaling molecules . This interaction activates downstream signaling pathways, including the activation of transcription factors IRF3 and NF-κB .

Pharmacokinetics

The pharmacokinetics of STING agonist-3 involves its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The compound demonstrates high stability and favorable pharmacokinetics in nonclinical species . It is designed for systemic administration, providing potential treatment benefits in a broad range of tumor types .

Result of Action

The activation of STING by STING agonist-3 leads to a robust activation of both the innate and adaptive immune system . This includes the activation of dendritic cells, natural killer cells, and T cells . In preclinical studies, STING agonist-3 has shown to induce dose-dependent cytokine responses and increase the activation and proliferation of immune cells within the tumor microenvironment and tumor-associated lymphoid tissue .

Action Environment

The action of STING agonist-3 can be influenced by various environmental factors. For instance, the efficacy of STING agonist-3 can be enhanced when combined with immune checkpoint inhibitors . Furthermore, the activation of the STING pathway can be modulated through an autophagy-dependent manner in susceptible individuals against infection .

Propiedades

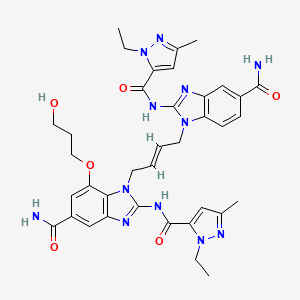

IUPAC Name |

1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42N12O6/c1-5-48-28(16-21(3)44-48)34(53)42-36-40-25-18-23(32(38)51)10-11-27(25)46(36)12-7-8-13-47-31-26(19-24(33(39)52)20-30(31)55-15-9-14-50)41-37(47)43-35(54)29-17-22(4)45-49(29)6-2/h7-8,10-11,16-20,50H,5-6,9,12-15H2,1-4H3,(H2,38,51)(H2,39,52)(H,40,42,53)(H,41,43,54)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCDRDBBENBVEK-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCO)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42N12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

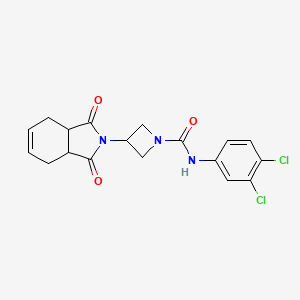

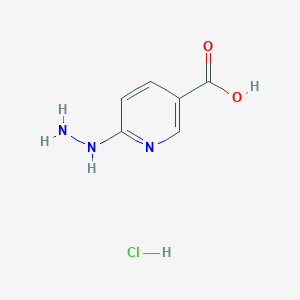

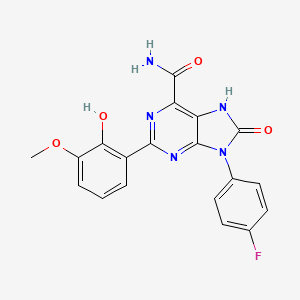

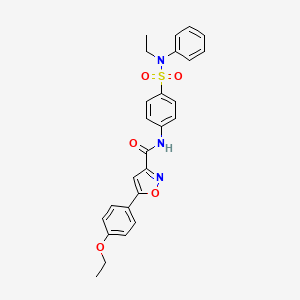

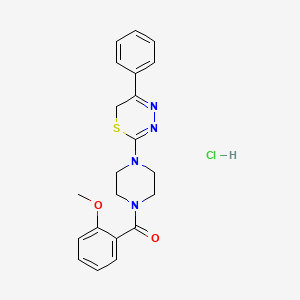

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2769320.png)

![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/no-structure.png)

![3-(4-chlorophenyl)-2-cyano-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B2769326.png)

![1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2769329.png)

![N-(1-Cyanocyclopropyl)tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B2769331.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2769335.png)